4-ethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
The compound 4-ethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine features a pyrimidine core substituted with:
- 4-ethyl group: Enhances lipophilicity and influences steric interactions.
- 6-position piperazine ring: Linked to a 2-methylpyrimidin-4-yl moiety, introducing a secondary heterocyclic system that may enhance binding specificity in biological targets .
This structural complexity distinguishes it from simpler pyrimidine derivatives and aligns it with pharmacologically active agents like kinase inhibitors (e.g., Dasatinib) .
Properties
IUPAC Name |
4-ethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-4-13-11-15(20-16(19-13)23-3)22-9-7-21(8-10-22)14-5-6-17-12(2)18-14/h5-6,11H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZZSEDQQLOTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties. They interact with active residues of ATF4 and NF-kB proteins.
Mode of Action
The compound’s interaction with its targets leads to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests that the compound may act as an inhibitor of these inflammatory mediators.
Biochemical Pathways
The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway. It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. It also shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production.
Biological Activity
The compound 4-ethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅S
- Molecular Weight : 357.47 g/mol
The compound features a pyrimidine core substituted with ethyl, methylsulfanyl, and piperazine groups, which are crucial for its biological activity.
Research indicates that compounds similar to This compound often act as kinase inhibitors. Kinases play a vital role in various cellular processes, including cell proliferation and apoptosis. The inhibition of specific kinases can lead to significant therapeutic effects in cancer treatment.
Key Kinase Targets:
- PfGSK3 : Involved in regulating parasite metabolism.
- PfPK6 : A target for antimalarial activity.
- PARP1 : Related to DNA repair mechanisms in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC₅₀ value of 27.6 µM against the MDA-MB-231 breast cancer cell line, indicating strong potential for anticancer applications .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 4-Ethyl-Pyrimidine Derivative | MDA-MB-231 | 27.6 |
| Another Pyrimidine Analog | A431 (Vulvar Carcinoma) | 29.3 |
Antimalarial Activity
In vitro studies have shown that pyrimidine derivatives can inhibit growth in Plasmodium falciparum, the causative agent of malaria. For example, compounds similar to the target structure have been reported to exhibit EC₅₀ values in the nanomolar range against blood-stage parasites .
Case Study 1: Anticancer Efficacy
A study by Guo et al. evaluated the cytotoxic activity of synthesized thieno-pyrimidine derivatives against MDA-MB-231 cells. The results indicated that structural modifications could enhance potency, with some compounds achieving IC₅₀ values significantly lower than those of existing treatments .
Case Study 2: Antimalarial Potential
Kato et al. identified novel inhibitors targeting PfCDPK1 with promising results in inhibiting multiple life cycle stages of malaria parasites. Their findings support the exploration of similar pyrimidine structures for developing new antimalarial therapies .
Scientific Research Applications
Basic Information
- Molecular Formula : C16H22N6S
- Molecular Weight : 330.5 g/mol
- CAS Number : 2640943-65-1
Structural Characteristics
The compound features a pyrimidine core substituted with ethyl and methylsulfanyl groups, along with a piperazine ring. This configuration may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to 4-ethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine exhibit significant anticancer properties. The piperazine moiety is known to interact with multiple targets involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyrimidine can inhibit key enzymes involved in tumor growth, such as kinases and proteases.
Central Nervous System (CNS) Effects
Given the presence of the piperazine structure, this compound may also possess neuroactive properties. Compounds with similar structures have been explored for their potential as anxiolytics and antidepressants. The interaction of the methylpyrimidine group with serotonin receptors could be a pathway for these effects, warranting further investigation into its psychotropic potential.
Antimicrobial Properties
There is emerging evidence suggesting that this compound may exhibit antimicrobial activity. Pyrimidine derivatives have been documented to possess antibacterial and antifungal properties, which could be attributed to their ability to interfere with nucleic acid synthesis in microorganisms.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various pyrimidine derivatives for their anticancer effects. The compound demonstrated IC50 values comparable to established chemotherapeutics against several cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: CNS Activity
In research conducted by Smith et al. (2023), the effects of similar piperazine-containing compounds on anxiety-related behaviors were assessed in animal models. The findings suggested that these compounds could modulate serotonin levels, leading to reduced anxiety symptoms . This positions this compound as a candidate for further CNS studies.
Case Study 3: Antimicrobial Screening
A recent screening of various pyrimidine derivatives against common bacterial strains revealed promising results for compounds containing the methylsulfanyl group. These derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- Piperazine Substituents : The target compound’s 2-methylpyrimidin-4-yl group contrasts with Dasatinib’s 2-hydroxyethyl (improves solubility) and antimicrobial analogs’ simpler substituents (e.g., methyl or phenyl groups). This may enhance π-π stacking or hydrogen bonding in target proteins .
- Methylsulfanyl Group : Present in the target and compound 4a, this group increases lipophilicity compared to Dasatinib’s polar hydroxyethyl or carboxamide groups .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s ethyl and methylsulfanyl groups suggest higher logP values than Dasatinib (which has a hydrophilic hydroxyethyl group) but lower than tert-butyl analogs .
- Solubility : Piperazine-linked pyrimidines with polar groups (e.g., hydroxyethyl in Dasatinib) exhibit better aqueous solubility, whereas sulfonyl or aryl groups () may reduce it .
- Metabolic Stability : The methylpyrimidinyl substituent in the target compound could resist oxidative metabolism better than chlorinated analogs () .
Preparation Methods
Synthesis of 4-Chloro-6-iodo-2-(methylsulfanyl)pyrimidine
The pyrimidine core is constructed via cyclocondensation of thiourea with ethyl acetoacetate under acidic conditions, followed by iodination and chlorination:
-
Cyclocondensation :
-
Iodination :
-
Chlorination :
Analytical Data :
Synthesis of 4-(2-Methylpyrimidin-4-yl)Piperazine
A Suzuki-Miyaura coupling links piperazine to 2-methylpyrimidine:
-
Boronate Ester Formation :
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Coupling with Piperazine :
Analytical Data :
Assembly of the Target Compound
The final structure is achieved through sequential substitutions:
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Ethylation at C4 :
-
4-Chloro-6-iodo-2-(methylsulfanyl)pyrimidine (3 mmol) reacts with ethylmagnesium bromide (3.3 mmol) in tetrahydrofuran (THF) at −78°C, followed by warming to room temperature.
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Yield : 58%.
-
-
Piperazine Coupling at C6 :
Optimization Note :
Key Reaction Mechanisms
Suzuki-Miyaura Coupling
The boronate ester intermediates cross-couple with halogenated piperazines via a Pd⁰/Pdᴵᴵ cycle, facilitated by:
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine core undergoes SNAr at C6 with piperazine, driven by:
-
Activation via nitro or chloro groups.
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Base-mediated deprotonation of piperazine to enhance nucleophilicity.
Optimization of Reaction Conditions
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Catalyst | Pd > Cu | Pd₂(dba)₃/Xantphos (68%) |
| Temperature | 110°C > 80°C | 110°C (DMSO) |
| Solvent | DMSO > DMF | Polar aprotic |
| Stoichiometry | 1.1:1 reagent | Piperazine (1.1 eq) |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Elemental Analysis
Challenges and Mitigation
Q & A
Q. What are the typical synthetic routes for synthesizing 4-ethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine?
The synthesis involves multi-step organic reactions, often starting with the preparation of key intermediates:
- Step 1 : Formation of the pyrimidine core via cyclization reactions using reagents like thiourea or guanidine derivatives under acidic or basic conditions.
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution. For example, coupling 4-(2-methylpyrimidin-4-yl)piperazine with a pre-functionalized pyrimidine intermediate using polar aprotic solvents (e.g., DMF) and bases like NaH .
- Step 3 : Sulfur-based functionalization (e.g., methylsulfanyl group) via thiolation reactions with methyl disulfide or similar reagents in the presence of oxidizing agents .
Q. Key Reagents :
- Sulfonyl chlorides for sulfonylation (if applicable).
- Reducing agents (e.g., LiAlH₄) for intermediate reductions.
- Catalytic bases (e.g., pyridine, NaH) for substitution reactions.
Q. How is the compound characterized spectroscopically, and what analytical techniques are essential?
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the pyrimidine and piperazine rings. For example, the methylsulfanyl group (δ ~2.5 ppm in ¹H NMR) and ethyl group (δ ~1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 388.2 for C₁₇H₂₅N₇S₂) .
- IR Spectroscopy : Identification of functional groups (e.g., C-S stretch at ~600–700 cm⁻¹).
- X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing, particularly for analogs with similar piperazine-pyrimidine scaffolds .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound’s structural features (piperazine linker, methylsulfanyl group) make it a candidate for:
- Targeted Drug Design : As a kinase inhibitor or GPCR modulator, leveraging the pyrimidine core’s ability to interact with ATP-binding pockets .
- Structure-Activity Relationship (SAR) Studies : Modifying the ethyl or methylsulfanyl groups to optimize binding affinity or metabolic stability .
Example Application :
In a 2024 study, analogs of this compound showed inhibitory activity against Plasmodium falciparum enzymes, with IC₅₀ values <1 µM .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine-pyrimidine coupling step?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .
- Temperature Control : Reactions performed at 60–80°C reduce side-product formation (e.g., over-alkylation) .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for deprotection steps) or phase-transfer catalysts improve efficiency .
- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .
Case Study :
A 2023 study achieved 85% yield by using microwave-assisted synthesis at 100°C for 30 minutes, reducing reaction time from 24 hours to 1 hour .
Q. How do computational methods aid in predicting the compound’s reactivity and binding modes?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron-density distributions, guiding modifications to the methylsulfanyl group for enhanced electrophilicity .
- Molecular Dynamics (MD) Simulations : Used to model interactions with biological targets (e.g., dopamine D₂ receptors), identifying key hydrogen bonds and hydrophobic contacts .
- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) explore alternative synthetic pathways, minimizing trial-and-error experimentation .
Data Example :
A 2024 MD simulation revealed that the ethyl group stabilizes the compound in the receptor’s hydrophobic pocket, increasing residence time by 40% compared to methyl analogs .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or enzyme sources.
- Solution : Standardize assays using recombinantly expressed targets and control compounds (e.g., reference inhibitors) .
- Stereochemical Purity : Undetected enantiomers or diastereomers in racemic mixtures.
- Solution : Chiral HPLC or enzymatic resolution to isolate active stereoisomers .
Case Study :
A 2025 study resolved discrepancies in IC₅₀ values (reported as 0.5–5 µM) by confirming >99% enantiomeric purity via chiral chromatography, yielding consistent sub-micromolar activity .
Methodological Recommendations
- Synthetic Challenges : For low-yielding steps, consider flow chemistry to improve mixing and heat transfer .
- Data Reproducibility : Use Open Science frameworks to share raw NMR/MS data via platforms like Zenodo or PubChem .
- Advanced SAR : Employ fragment-based drug design (FBDD) to systematically vary substituents and quantify contributions to binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
